tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a chloropyrimidine moiety, and a piperazine ring. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate typically involves the reaction of 6-chloropyrimidine-4-amine with tert-butyl 4-piperazinecarboxylate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyrimidine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, thiols, or amines in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of oxidized products such as sulfoxides or sulfones.
Reduction: Formation of reduced products such as amines or alcohols.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate is widely used in scientific research due to its potential biological activities and chemical versatility. Some of its applications include:
Medicinal chemistry: Used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological studies: Investigated for its potential as an enzyme inhibitor or receptor modulator in various biological pathways.
Chemical biology: Employed in the development of chemical probes to study protein-ligand interactions and cellular processes.
Industrial applications: Utilized in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate is primarily related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein’s function, thereby affecting various cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate
- tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
- tert-Butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate is unique due to the specific positioning of the chlorine atom on the pyrimidine ring, which can influence its reactivity and interaction with biological targets. This distinct structure allows for selective binding and modulation of specific proteins, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-8-10(14)15-9-16-11/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGUCUQGOHTRAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595672 | |
Record name | tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203519-88-4 | |
Record name | tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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